molecular formula C20H21ClN2O4 B6451849 3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640978-39-6

3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No. B6451849
CAS RN: 2640978-39-6
M. Wt: 388.8 g/mol
InChI Key: DKTNAPRRMAJOMQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a 1,4-benzodioxine ring (a nine-membered ring with six carbon atoms and one oxygen atom) .


Synthesis Analysis

The synthesis of such complex molecules typically involves multiple steps, each requiring specific reagents and reaction conditions. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Common reactions for compounds containing pyridine, piperidine, and 1,4-benzodioxine rings include substitution reactions, ring-opening reactions, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties can include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent provides an excellent handle for functionalization. Researchers can use it in Suzuki-Miyaura or Buchwald-Hartwig reactions to create diverse molecules. For instance, coupling with aryl or heteroaryl boronic acids could yield valuable intermediates.

Hydromethylation: The methoxy group can be selectively removed using hydromethylation, leading to the formation of new compounds . This transformation has applications in natural product synthesis and medicinal chemistry.

Biological Activity

Antitubercular Agents: A related benzothiadiazine-1,1-dioxide derivative exhibited potent antitubercular activity . Researchers might explore similar properties for our compound.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through a combination of experimental studies and computational modeling .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. These can include toxicity, flammability, and environmental impact. Safety data is typically determined through laboratory testing and is often included in material safety data sheets (MSDS) .

Future Directions

The future directions for research on a compound like this could include exploring its potential uses in various fields such as medicine, materials science, or chemical synthesis. This would likely involve further studies on its synthesis, properties, and interactions with other compounds .

properties

IUPAC Name

[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c21-16-12-22-7-4-17(16)27-13-14-5-8-23(9-6-14)20(24)15-2-1-3-18-19(15)26-11-10-25-18/h1-4,7,12,14H,5-6,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTNAPRRMAJOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridine

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